molecular formula C20H10Cl2N6O10 B11714312 N,N'-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide

N,N'-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide

Cat. No.: B11714312
M. Wt: 565.2 g/mol
InChI Key: WMYCTLBVGLMKEO-UHFFFAOYSA-N
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Description

N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chloro-dinitrophenyl groups attached to a benzene-1,4-dicarboxamide core, making it a significant molecule in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-chloro-4,6-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of chlorobenzene to form 2-chloro-4,6-dinitroaniline, followed by its reaction with benzene-1,4-dicarboxylic acid. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and alkoxy derivatives .

Scientific Research Applications

N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H10Cl2N6O10

Molecular Weight

565.2 g/mol

IUPAC Name

1-N,4-N-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H10Cl2N6O10/c21-13-5-11(25(31)32)7-15(27(35)36)17(13)23-19(29)9-1-2-10(4-3-9)20(30)24-18-14(22)6-12(26(33)34)8-16(18)28(37)38/h1-8H,(H,23,29)(H,24,30)

InChI Key

WMYCTLBVGLMKEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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